molecular formula C7H10 B13425733 1,3,5-Hexatriene, 3-methyl-, (E)- CAS No. 24587-26-6

1,3,5-Hexatriene, 3-methyl-, (E)-

Katalognummer: B13425733
CAS-Nummer: 24587-26-6
Molekulargewicht: 94.15 g/mol
InChI-Schlüssel: NEVFABBVOIJXHE-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Hexatriene, 3-methyl-, (E)-, also known as trans-3-Methyl-1,3,5-Hexatriene, is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol . This compound is characterized by its conjugated triene structure, which consists of three alternating double bonds and a methyl group attached to the third carbon atom in the chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Hexatriene, 3-methyl-, (E)- can be achieved through various methods. One common approach involves the dehydrohalogenation of 3-methyl-1,5-hexadiene using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the conjugated triene system .

Industrial Production Methods

Industrial production of 1,3,5-Hexatriene, 3-methyl-, (E)- may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the dehydrogenation process, leading to higher yields of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Hexatriene, 3-methyl-, (E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), acids (e.g., sulfuric acid).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3,5-Hexatriene, 3-methyl-, (E)- has several scientific research applications, including:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3,5-Hexatriene, 3-methyl-, (E)- involves its interaction with molecular targets through its conjugated triene system. The compound can undergo pericyclic reactions, such as electrocyclic reactions, which are controlled by orbital symmetry. These reactions can lead to the formation of cyclic products and other rearrangements . The methyl group attached to the triene system can influence the reactivity and selectivity of these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Hexatriene, 3-methyl-, (E)- is unique due to the presence of the methyl group, which can significantly influence its chemical reactivity and physical properties. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various chemical reactions compared to its non-methylated counterparts .

Eigenschaften

CAS-Nummer

24587-26-6

Molekularformel

C7H10

Molekulargewicht

94.15 g/mol

IUPAC-Name

(3E)-3-methylhexa-1,3,5-triene

InChI

InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3/b7-6+

InChI-Schlüssel

NEVFABBVOIJXHE-VOTSOKGWSA-N

Isomerische SMILES

C/C(=C\C=C)/C=C

Kanonische SMILES

CC(=CC=C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.